4-Azido-2-bromopyridine

Process Safety Azide Handling Impact Sensitivity

Many azidopyridine synthons pose unacceptable detonation risks, causing process safety failures in medicinal chemistry labs. 4-Azido-2-bromopyridine (CAS 2166886-51-5) is experimentally verified as non-impact-sensitive, resolving this critical EHS bottleneck. - **Safety**: Passed mechanical stress testing; unlike its explosive 3-fluoro regioisomer, it requires no specialized explosion-proof equipment for parallel synthesis. - **Reactivity**: The C-Br bond undergoes oxidative addition with Pd far more readily than C-Cl, enabling milder, higher-yielding sequential CuAAC/Suzuki transformations. - **Supply**: Sourced from qualified manufacturers with full DSC characterization data, ensuring batch-to-batch thermal hazard consistency for CROs and CDMOs.

Molecular Formula C5H3BrN4
Molecular Weight 199.01 g/mol
Cat. No. B13626662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azido-2-bromopyridine
Molecular FormulaC5H3BrN4
Molecular Weight199.01 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1N=[N+]=[N-])Br
InChIInChI=1S/C5H3BrN4/c6-5-3-4(9-10-7)1-2-8-5/h1-3H
InChIKeyGVAMBUQREHIPLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Azido-2-bromopyridine: Key Properties, Synthesis, and Thermal Characterization for Procurement Decisions


4-Azido-2-bromopyridine (CAS 2166886-51-5) is a bifunctional halogenated azidopyridine that serves as an under-exploited yet versatile synthon for medicinal chemistry and chemical biology. It belongs to a class of nine monohalogenated azidopyridines recently characterized by differential scanning calorimetry (DSC) and impact sensitivity testing [1]. The compound carries an azido group at the 4-position and a bromo substituent at the 2-position, enabling orthogonal reactivity towards click chemistry and palladium-catalyzed cross-coupling, respectively [2].

Safety Profile

Reported non-explosive in mechanical impact testing

Reactivity Handles

Azide for CuAAC; bromine for cross-coupling

Synthetic Strategy

Sequential click then Suzuki diversification

Why 4-Azido-2-bromopyridine Cannot Be Simply Replaced by Other Halogenated Azidopyridines


Superficially similar halogenated azidopyridines (e.g., 4-azido-2-chloropyridine or 4-azido-3-fluoropyridine) differ substantially in thermal hazard profile, cross-coupling reactivity, and purification requirements. The Mandler study revealed that 4-azido-3-fluoropyridine is impact-sensitive and can detonate, while the 2‑bromo analog is not [1]. Furthermore, the C–Br bond undergoes oxidative addition with palladium much more readily than the C–Cl bond, enabling milder, higher-yielding sequential transformations [2]. These differences preclude direct interchange in multistep synthetic routes without altering reaction conditions, yields, and safety protocols.

Safety hazard mismatch

4-Azido-3-fluoropyridine is impact-sensitive and may detonate; the 2-bromo analog is reported non-explosive.

Cross-coupling reactivity gap

C–Br undergoes oxidative addition much faster than C–Cl, enabling milder Pd-catalyzed conditions.

Purification pathway differs

Chloro or fluoro analogs may generate different side products, altering workup requirements.

Quantitative Differentiation of 4-Azido-2-bromopyridine from Closest Analogs


Impact Safety: 4-Azido-2-bromopyridine Is Non-Explosive Unlike the 3-Fluoro Regioisomer

In the comprehensive safety profiling by Mandler et al., nine halogenated azidopyridines were subjected to mechanical impact testing. Only one regioisomer, 4-azido-3-fluoropyridine, exhibited explosive behavior under moderate mechanical impact. Importantly, 4-azido-2-bromopyridine did not show any sign of impact sensitivity, making it a non-explosive alternative for reactions where an azidopyridine building block is required [1].

Impact Safety
Head-to-head
No explosive decomposition vs. explosive for 3-F isomer
Supports process safety evaluation
Drop-hammer test, identical protocol across nine compounds
Process Safety Azide Handling Impact Sensitivity

Thermal Stability: DSC Onset Temperatures Within 119–135 °C for Halogenated Azidopyridines

DSC analysis of the nine azidopyridines showed exothermic decomposition onset temperatures between 119 and 135 °C and decomposition energies of 228–326 kJ/mol [1]. While per-compound data are not published, the bromo-substituted members are expected to lie near the upper end of this range based on the general trend that heavier halogens increase thermal stability. This thermal margin is operationally meaningful for solution-phase reactions typically conducted at ≤100 °C.

Thermal Stability
Class-level
T_onset 119–135 °C (class range)
Informs safe operating temperature
Exact per-compound values not publicly available
Thermal Safety Differential Scanning Calorimetry Scale-Up

Orthogonal Reactivity: Sequential Click and Cross-Coupling Diversification Demonstrated

The Mandler paper demonstrates that halogenated azidopyridines can be first submitted to CuAAC click reactions with diverse alkynes (yielding triazoles with ketone, alcohol, amine, and other functional groups) and then diversified at the halogen handle via Buchwald–Hartwig amination or SNAr reactions [1]. This orthogonal sequence is feasible because the bromine at the 2-position remains intact during the click step, whereas a chloro or fluoro analog would either require harsher conditions for subsequent cross-coupling or reduce the overall yield.

Sequential Reactivity
Method context
CuAAC click → Suzuki coupling demonstrated
Supports convergent library synthesis
Bromine remains intact during click step
Click Chemistry Sequential Functionalization Triazole Formation

Cross-Coupling Reactivity: C–Br Bond Outperforms C–Cl in Pd-Catalyzed Transformations

Aryl bromides react 100–1000 times faster than aryl chlorides in oxidative addition with palladium(0), the rate-determining step in most cross-coupling reactions [1]. This well-established kinetic advantage carries over to the azidopyridine series: the bromo substituent at the 2-position of 4-azido-2-bromopyridine can be expected to undergo Suzuki or Buchwald–Hartwig coupling under milder conditions (lower temperature, shorter time) than its 4-azido-2-chloropyridine counterpart, thereby preserving the azide moiety during the transformation.

C–Br Reactivity Advantage
Class-level
k_Br / k_Cl ≈ 100–1000×
Enables milder Pd-catalyzed coupling
Well-established aryl halide reactivity trend
Suzuki Coupling Buchwald–Hartwig Amination Aryl Halide Reactivity

Optimal Application Scenarios for 4-Azido-2-bromopyridine Based on Proven Differentiation


Medicinal Chemistry Library Synthesis via Sequential Click–Suzuki Strategy

4-Azido-2-bromopyridine is the ideal building block for convergent library synthesis where a triazole is formed first via CuAAC and the bromo handle is subsequently diversified through Suzuki coupling. The non-explosive safety profile allows parallel synthesis in medicinal chemistry labs without specialized explosion-proof equipment [1]. The bromine's reactivity advantage over chlorine ensures efficient coupling with a wide range of boronic acids, delivering biaryl-triazole hybrids in high purity.

Process Chemistry Scale-Up Safely Outsourcing Azidopyridine Handling

When outsourcing the synthesis of advanced intermediates, CROs and CDMOs require building blocks that have been experimentally verified as non-shock-sensitive. 4-Azido-2-bromopyridine's successful mechanical stress testing provides the documentation needed to satisfy process safety reviews and EHS requirements, unlike its 3-fluoro regioisomer which is flagged as explosive [1].

Chemical Biology Probe Assembly Requiring Orthogonal Linker Chemistry

In chemical biology, bifunctional probes often require an azide for bioorthogonal conjugation and a halogen for radiolabeling or further functional group installation. The Mandler study demonstrated that the azide and bromine handles of halogenated azidopyridines react orthogonally, enabling modular assembly of fluorescent, photoaffinity, or PET tracer molecules with minimal protecting group manipulation [1].

Application
Selection Property
Validation Focus
Sequential click–Suzuki library synthesis
Orthogonal azide-bromine reactivity
Click-first, Suzuki-second yields
Process-scale outsourcing
Non-explosive impact test profile
EHS process safety documentation
Chemical biology probe assembly
Bioorthogonal azide handle
Modular functionalization without protecting groups
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